molecular formula C21H24N2O4 B250460 N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Cat. No.: B250460
M. Wt: 368.4 g/mol
InChI Key: ZGXSREHVSDWZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently undergoing clinical trials.

Mechanism of Action

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide works by inhibiting the activity of BTK, which is a key regulator of immune cell function. BTK is involved in the activation of various signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, this compound can block these signaling pathways and induce apoptosis in cancer cells, while also modulating the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune cell function, and the inhibition of various signaling pathways that are involved in cancer and autoimmune diseases. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide is its specificity for BTK, which makes it a promising candidate for cancer therapy and autoimmune diseases. However, this compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, including the optimization of its pharmacokinetic properties, the identification of potential biomarkers for patient selection, and the development of combination therapies that can enhance its efficacy. This compound has shown promising results in preclinical studies, and it is expected to undergo further clinical trials in the near future.

Synthesis Methods

The synthesis of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, including the coupling of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N-ethyl-4-aminobenzamide, followed by the addition of various reagents to produce the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in the regulation of immune cell function. This compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-ethyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-22-21(25)18-7-3-4-8-19(18)23-20(24)15-9-11-16(12-10-15)27-14-17-6-5-13-26-17/h3-4,7-12,17H,2,5-6,13-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

ZGXSREHVSDWZRL-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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